Cas no 33965-42-3 ((S)-2-Acetamido-5-ureidopentanoic acid)

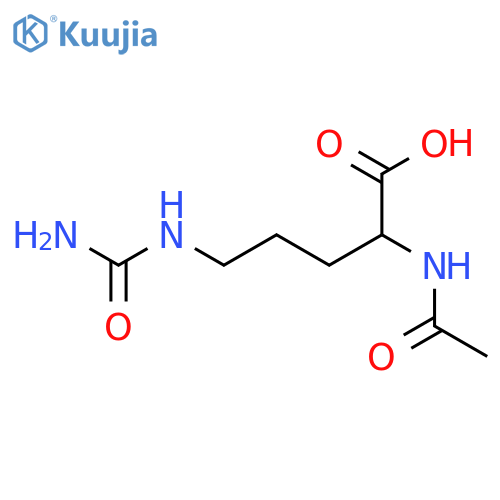

33965-42-3 structure

商品名:(S)-2-Acetamido-5-ureidopentanoic acid

(S)-2-Acetamido-5-ureidopentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Acetamido-5-ureidopentanoic acid

- (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid

- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoic acid

- N-acetyl citrulline

- N-ACETYL-L-CITRULLINE

- OLN

- Ornithine,N2-acetyl-N5-carbamoyl-, L- (8CI)

- Na-Acetyl-L-citrulline

- a-N-Acetylcitrulline

- Q27093378

- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoate

- DB02368

- N2-acetyl-N5-carbamoyl-L-Ornithine

- EN300-7372631

- CHEBI:49002

- A822023

- N~2~-acetyl-N~5~-carbamoyl-L-ornithine

- C8H15N3O4

- DTXSID30349676

- C74744

- N-a-Acetylcitrulline

- DS-18451

- N-alpha-acetylcitrulline

- (S)-2-Acetamido-5-ureidopentanoate

- Q-201441

- MFCD12407169

- N-alpha-Acetyl-L-citrulline

- (2S)-2-acetamido-5-(carbamoylamino)pentanoate

- AKOS015892878

- SCHEMBL468877

- NS00070560

- (2S)-2-Acetamido-5-ureido-pentanoic acid

- acetylcitrulline

- alpha-N-Acetylcitrulline

- (S)-2-Acetamido-5-ureidopentanoicacid

- (2S)-5-(carbamoylamino)-2-acetamidopentanoic acid

- N(2)-acetyl-N(5)-carbamoyl-L-ornithine

- 33965-42-3

- DB-336330

- BBL102869

- Nalpha-Acetyl-L-citrulline; alpha-N-Acetylcitrulline; N2-Acetyl-N5-(aminocarbonyl)-L-ornithine; (2S)-2-Acetamido-5-(carbamoylamino)pentanoic Acid

- STL556677

-

- MDL: MFCD12407169

- インチ: 1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1

- InChIKey: WMQMIOYQXNRROC-LURJTMIESA-N

- ほほえんだ: CC(N[C@H](C(O)=O)CCCNC(N)=O)=O

計算された属性

- せいみつぶんしりょう: 217.106256g/mol

- ひょうめんでんか: 0

- XLogP3: -2.3

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 回転可能化学結合数: 6

- どういたいしつりょう: 217.106256g/mol

- 単一同位体質量: 217.106256g/mol

- 水素結合トポロジー分子極性表面積: 122Ų

- 重原子数: 15

- 複雑さ: 254

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.269

- PSA: 121.52000

- LogP: 0.50630

(S)-2-Acetamido-5-ureidopentanoic acid セキュリティ情報

(S)-2-Acetamido-5-ureidopentanoic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-Acetamido-5-ureidopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM252320-25g |

(S)-2-Acetamido-5-ureidopentanoic acid |

33965-42-3 | 95% | 25g |

$636 | 2023-02-02 | |

| Enamine | EN300-7372631-1.0g |

(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |

33965-42-3 | 95.0% | 1.0g |

$250.0 | 2025-03-11 | |

| Enamine | EN300-7372631-0.5g |

(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |

33965-42-3 | 95.0% | 0.5g |

$195.0 | 2025-03-11 | |

| Chemenu | CM252320-10g |

(S)-2-Acetamido-5-ureidopentanoic acid |

33965-42-3 | 95% | 10g |

$327 | 2021-06-09 | |

| TRC | A790148-100mg |

(S)-2-Acetamido-5-ureidopentanoic Acid |

33965-42-3 | 100mg |

$ 236.00 | 2023-04-19 | ||

| Enamine | EN300-7372631-0.05g |

(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |

33965-42-3 | 95.0% | 0.05g |

$58.0 | 2025-03-11 | |

| Enamine | EN300-7372631-2.5g |

(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |

33965-42-3 | 95.0% | 2.5g |

$525.0 | 2025-03-11 | |

| TRC | A790148-10mg |

(S)-2-Acetamido-5-ureidopentanoic Acid |

33965-42-3 | 10mg |

$ 53.00 | 2023-04-19 | ||

| A2B Chem LLC | AF56855-10mg |

N-Acetyl-l-citrulline |

33965-42-3 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| 1PlusChem | 1P00BYAF-5g |

N-Acetyl-L-citrulline |

33965-42-3 | 95% | 5g |

$1338.00 | 2025-02-25 |

(S)-2-Acetamido-5-ureidopentanoic acid 関連文献

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

4. Book reviews

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量